N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core with a thioxo group at position 2, a 3-(trifluoromethyl)phenyl substituent at position 3, and a cyclohex-1-en-1-ylethyl carboxamide moiety at position 5. The tetrahydroquinazoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclohexenyl ethyl chain may influence solubility and target binding kinetics.
Properties
CAS No. |
403718-46-7 |
|---|---|
Molecular Formula |
C24H22F3N3O2S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H22F3N3O2S/c25-24(26,27)17-7-4-8-18(14-17)30-22(32)19-10-9-16(13-20(19)29-23(30)33)21(31)28-12-11-15-5-2-1-3-6-15/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,28,31)(H,29,33) |
InChI Key |
VXGGXIRHAZMZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo Group: This step often involves the use of sulfur-containing reagents such as thiourea.
Attachment of the Cyclohexenyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Addition of the Trifluoromethylphenyl Group: This step may involve a nucleophilic substitution reaction using trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Antibacterial Properties
Research indicates that quinazolinone derivatives exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The structural components of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suggest similar potential. Preliminary studies have shown promising results in inhibiting bacterial growth, warranting further experimental verification.
Anticancer Activity
The compound has been evaluated for its anticancer properties, with initial findings suggesting it may target specific molecular pathways involved in tumor growth. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The thioxo group is particularly noteworthy for its reactivity in biological systems, which may enhance the compound's interaction with target enzymes or receptors .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of quinazolinone derivatives highlighted the importance of structural modifications in enhancing antibacterial activity. The results indicated that compounds with thioxo groups exhibited superior efficacy against resistant bacterial strains compared to their non-thioxo counterparts .
Case Study 2: In Vitro Anticancer Evaluation
In vitro assessments by the National Cancer Institute revealed that N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo... demonstrated significant cytotoxicity against a panel of cancer cell lines. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the trifluoromethyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Quinazolinone Derivatives
Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, Table 1) share the quinazolinone core but differ in substituents. These derivatives exhibit high synthetic yields (68–91%) and elevated melting points (170–315°C), suggesting robust crystalline stability compared to the target compound, which lacks reported melting data .
Table 1: Comparison of Quinazolinone Derivatives
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3-(CF₃)Ph, cyclohexenyl ethyl | N/A | N/A |
| Compound 5 | 4-Sulfamoylphenyl | 87 | 269.0 |
| Compound 8 | 4-Tolyl | 91 | 315.5 |
Thiazolidinone-Based Analogues
Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, Table 2) feature a thiazolidinone ring instead of tetrahydroquinazoline. The 4-chlorophenyl group in 4g provides electronic effects comparable to the trifluoromethyl group in the target compound. However, the benzothiazole carboxamide side chain may reduce metabolic stability due to increased polarity. Synthesis yields for these analogues range widely (37–90%), with lower yields observed for halogenated derivatives (e.g., 4i: 37%) .
Table 2: Thiazolidinone Analogues
| Compound | Core Structure | Substituent (R) | Yield (%) |
|---|---|---|---|
| Target Compound | Tetrahydroquinazoline | 3-(CF₃)Ph | N/A |
| 4g | Thiazolidinone | 4-ClPh | 70 |
| 4c | Thiazolidinone | 3-FPh | 73 |
Functional Group Comparisons
Trifluoromethylphenyl Substituents
The 3-(trifluoromethyl)phenyl group in the target compound is structurally analogous to the 2-chloro-4-(trifluoromethyl)phenyl group in tetrahydropyrimidine derivatives (e.g., 4a-o from ). Both groups enhance lipophilicity and resistance to oxidative metabolism. However, the tetrahydropyrimidine core in compounds confers distinct conformational flexibility compared to the rigid tetrahydroquinazoline scaffold .
Thioxo vs. Thioacetamide Linkages
The 2-thioxo group in the target compound is replaced by a thioacetamide bridge in quinazolinones like Compound 5 . Thioacetamide linkages may increase susceptibility to hydrolysis, whereas the thioxo group in the target compound likely enhances stability under physiological conditions.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.48 g/mol. The compound features a unique structure that includes a cyclohexene ring, a thioxo group, and a quinazoline core, which are believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H22F3N3O2S |
| Molecular Weight | 433.48 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Thioxo, Amide, Quinazoline |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may influence pathways related to:
- Cell Proliferation : The compound may inhibit tumor growth by targeting key proteins involved in cell cycle regulation.
- Apoptosis : It potentially induces apoptosis in cancer cells through modulation of apoptotic pathways.
- Enzyme Inhibition : The thioxo and amide functionalities may allow the compound to act as an inhibitor for certain enzymes critical in metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 10.0 |
These results indicate that the compound is particularly potent against liver cancer cells compared to other types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of quinazoline exhibited cytotoxic effects on cancer cells through apoptosis induction mechanisms. The specific compound was noted for having a higher potency than traditional chemotherapeutics .
- Antimicrobial Evaluation : A comprehensive evaluation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action against microbial pathogens .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms. These docking studies provide insights into how structural modifications could enhance its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
